molecular formula C14H9FN2O2 B1372580 5-amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 904016-65-5

5-amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1372580
CAS RN: 904016-65-5
M. Wt: 256.23 g/mol
InChI Key: KJJQQXNTFVPKAZ-UHFFFAOYSA-N
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Description

The compound “5-amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound consisting of a five-membered ring fused to a benzene ring. The isoindole group in this compound is substituted with an amino group at the 5-position and a 4-fluorophenyl group at the 2-position. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole ring, the amino group, and the 4-fluorophenyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group might be involved in reactions with acids or electrophiles, while the fluorine atom in the 4-fluorophenyl group might be involved in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic rings might affect its solubility, boiling point, and melting point .

Scientific Research Applications

Anticancer Applications

The compound has shown promise in the field of anticancer drug discovery . Its structural similarity to 2-aminothiazole derivatives, which are part of clinically applied anticancer drugs like dasatinib and alpelisib, suggests potential efficacy against a range of human cancerous cell lines . The ability to inhibit cellular proliferation and potentially decrease drug resistance makes it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Activities

Research indicates that derivatives of this compound may possess significant anti-inflammatory activities . This is particularly relevant in the synthesis of novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives, which have been reported to exhibit COX-2 inhibitory potential and anti-inflammatory effects . Such properties are crucial for the development of new anti-inflammatory medications.

Antimicrobial Properties

The structural core of 5-amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is related to 2-aminothiazole, which has documented antimicrobial activities . This suggests potential applications in developing antimicrobial agents that could be effective against a variety of bacterial and viral pathogens.

Antioxidant Potential

Compounds with a 2-aminothiazole base have been associated with antioxidant properties . By extension, our compound of interest could be explored for its ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases.

Anticonvulsant Effects

The 2-aminothiazole scaffold, to which our compound is structurally related, has been found to have anticonvulsant effects . This opens up possibilities for its use in the treatment of epilepsy and other seizure disorders.

Antidiabetic Activity

There is evidence to suggest that 2-aminothiazole derivatives exhibit antidiabetic activity . This implies that 5-amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione could be a potential candidate for the development of new antidiabetic drugs.

Antihypertensive Properties

The compound’s framework is linked to substances that have shown antihypertensive effects . This could lead to new treatments for managing high blood pressure.

Antileishmanial Activity

Lastly, the related 2-aminothiazole compounds have demonstrated antileishmanial activities , suggesting that our compound could be explored for therapeutic applications against Leishmaniasis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The study of this compound could lead to new insights in various fields, including organic chemistry, medicinal chemistry, and materials science. Future research could focus on exploring its synthesis, investigating its reactivity, studying its biological activity, and developing applications for this compound .

properties

IUPAC Name

5-amino-2-(4-fluorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJQQXNTFVPKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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